N-α-Z-N-ε-Boc-L-lysine amid
Description
Contextual Significance of Protected Amino Acid Amides in Peptide Chemistry
In the intricate process of synthesizing peptides, the reactive functional groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. nih.gov This is crucial for ensuring that the amino acids link together in the correct sequence to form the desired peptide. libretexts.org Protecting groups are chemical moieties that are selectively introduced onto reactive sites, such as the amino and carboxyl groups of an amino acid, and can be removed under specific conditions once their protective role is fulfilled. biosynth.com
Many biologically active peptides naturally possess a C-terminal amide instead of a carboxylic acid. This structural feature can significantly influence the peptide's conformation, stability, and biological activity. Therefore, the synthesis of such peptides requires the use of amino acid amides as starting materials. Protected amino acid amides, like N-α-Z-N-ε-Boc-L-lysine amide, are thus essential for constructing these important biomolecules. nih.gov
Rationale for Orthogonal Protecting Group Strategies in Lysine (B10760008) Derivatives
Lysine is unique among the standard amino acids in that it possesses two amino groups: the α-amino group, which participates in forming the peptide backbone, and the ε-amino group located on its side chain. openaccesspub.org This dual functionality necessitates a sophisticated protection strategy, particularly when selective modification of one amino group in the presence of the other is required. This is where the concept of orthogonal protection becomes critical. iris-biotech.de
Orthogonal protecting groups are distinct chemical groups that can be removed under different conditions without affecting each other. iris-biotech.de In the case of N-α-Z-N-ε-Boc-L-lysine amide, the Z group on the α-amino group and the Boc group on the ε-amino group are an example of an orthogonal set. The Boc group is labile to acid, meaning it can be removed with acids like trifluoroacetic acid (TFA), while the Z group is typically removed by hydrogenolysis. organic-chemistry.orgissuu.com This allows for the selective deprotection of either the α-amino group for peptide chain elongation or the ε-amino group for side-chain modifications, such as branching or the attachment of other molecules. kohan.com.twresearchgate.net
| Protecting Group | Abbreviation | Cleavage Conditions |
| Benzyloxycarbonyl | Z | Hydrogenolysis |
| Tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine |
| Monomethoxytrityl | Mmt | Mildly acidic conditions |
Historical Development and Current Status of Lysine Protecting Group Technologies
The development of protecting groups for lysine has been a continuous area of research in peptide chemistry. Early methods often involved protecting groups that required harsh removal conditions, limiting their applicability. The introduction of the Boc group revolutionized peptide synthesis by providing an acid-labile protecting group that could be removed under milder conditions. openaccesspub.org
Subsequently, the development of the Fmoc group, which is removed by a base, provided a widely used orthogonal partner to the acid-labile Boc and other acid-labile side-chain protecting groups. issuu.com This Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de
Properties
Molecular Weight |
379.5 |
|---|---|
Origin of Product |
United States |
Advanced Chemical Transformations and Derivatization Pathways
Selective Deprotection Strategies for N-α-Z-N-ε-Boc-L-lysine Amide
The ability to selectively remove one protecting group while leaving the other intact is the cornerstone of orthogonal protection strategy in multi-step synthesis. researchgate.net For N-α-Z-N-ε-Boc-L-lysine amide, this is achieved by exploiting the distinct chemical conditions required to cleave the Z and Boc groups.
The benzyloxycarbonyl (Z) group is characteristically labile to hydrogenolysis, a reaction that cleaves the benzyl-oxygen bond via reduction. This method is highly chemoselective, as the acid-labile Boc group is completely stable under these conditions. researchgate.net
Catalytic transfer hydrogenation is a preferred method for Z-group removal as it avoids the use of gaseous hydrogen and specialized pressure equipment. researchgate.net This technique employs a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, 1,4-cyclohexadiene, and cyclohexene. researchgate.netresearchgate.netmdma.chacs.org The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) with a catalyst such as 10% Palladium on carbon (Pd/C). mdma.ch This approach is rapid, efficient, and compatible with a wide range of other functional groups, including the Boc group and sulfur-containing amino acids. researchgate.netmdma.ch For instance, the Z group can be swiftly removed using formic acid as the hydrogen donor with 10% Pd/C, leaving the Boc group untouched. mdma.ch
| Reagent System | Catalyst | Hydrogen Donor | Key Advantages |
| H₂/Pd-C | Palladium on Carbon | Hydrogen Gas | Traditional method, high efficiency. |
| Catalytic Transfer Hydrogenation | Palladium on Carbon or Palladium Black | Formic Acid mdma.ch | Good solvent for peptides, inexpensive catalyst. |
| Catalytic Transfer Hydrogenation | Palladium on Carbon | Ammonium Formate researchgate.net | Rapid, low-cost, simple work-up. |
| Catalytic Transfer Hydrogenation | Palladium on Carbon or Palladium Black | 1,4-Cyclohexadiene acs.org | Very effective, rapid removal at room temperature. |
This table summarizes common reagent systems for the chemoselective removal of the Z-group via hydrogenolysis, highlighting the advantages of catalytic transfer hydrogenation methods.
The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, a process known as acidolysis. organic-chemistry.org The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to yield the free amine. commonorganicchemistry.com
Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, typically used in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM). jkchemical.comcommonorganicchemistry.com The concentration of TFA can be varied, with a 25-50% TFA/DCM mixture being standard for efficient cleavage without affecting more robust protecting groups like Z. peptide.compeptide.com The reaction is generally fast, often completing within 30 minutes at room temperature. commonorganicchemistry.compeptide.com During deprotection, the liberated tert-butyl cation can potentially alkylate sensitive residues like tryptophan or methionine. To prevent these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are often added to the cleavage cocktail. organic-chemistry.orgmasterorganicchemistry.com The stability of the Z group to these mild acidic conditions ensures the selective deprotection of the ε-amine of lysine (B10760008). researchgate.net
| Reagent | Solvent | Typical Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 30 min, RT peptide.comnih.gov | Standard, highly efficient, Z-group stable. |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate (B1210297) | 4M HCl in Dioxane | Alternative strong acid, effective. |
| p-Toluenesulfonic Acid (pTSA) | Choline Chloride/pTSA (DES) | Deep Eutectic Solvent (DES), RT, 10-30 min mdpi.com | Green, sustainable, catalyst and medium in one. |
| Bismuth(III) Chloride (BiCl₃) | Acetonitrile (B52724)/Water | 55°C researchgate.net | Mild Lewis acid, selective over other acid-labile groups. |
This table presents various acidic reagents used for the selective cleavage of the Boc group, detailing typical reaction conditions and key characteristics of each method.
The combination of the hydrogenolysis-labile Z group and the acid-labile Boc group on the same lysine molecule represents a classic orthogonal protection scheme. researchgate.net This orthogonality is fundamental in complex chemical syntheses, such as solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is required to build a specific peptide sequence or to attach other molecules at a defined position. peptide.com
In a typical synthetic route using N-α-Z-N-ε-Boc-L-lysine amide, a researcher has two distinct pathways for functionalization:
ε-Amine Functionalization: The Boc group on the side-chain ε-amine can be selectively removed with TFA, leaving the α-amine protected by the Z group. peptide.com This exposes the ε-amino group for further modification, such as elongation of the peptide chain, cyclization, or conjugation to a payload molecule.
α-Amine Functionalization: Conversely, the Z group on the α-amine can be removed via catalytic hydrogenation, leaving the Boc group on the side chain intact. researchgate.net This allows for reactions at the N-terminus, such as peptide bond formation, while the lysine side chain remains protected.
This orthogonal strategy prevents the formation of undesired byproducts and allows for the precise construction of complex, multifunctional molecules. researchgate.net
Side-Chain Functionalization of the ε-Amine
Following the selective acid-labile cleavage of the Boc group, the newly liberated ε-amino group of the lysine side chain becomes available for a wide array of chemical modifications. This nucleophilic primary amine is a common target for bioconjugation. nih.govnih.gov
Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govacs.org The ε-amine of lysine is an ideal site for introducing a bioorthogonal handle, a functional group that can participate in such a specific reaction.
After Boc deprotection, the ε-amine can be acylated with a molecule containing a bioorthogonal moiety, such as an azide (B81097) or a terminal alkyne. These groups are abiotic and serve as handles for the highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, collectively known as "click chemistry". nih.govsichem.de For example, reacting the deprotected amine with an N-hydroxysuccinimide (NHS) ester of an azide-containing carboxylic acid will covalently attach the azide handle to the lysine side chain. This modified peptide can then be selectively ligated to another molecule bearing a terminal alkyne. Other bioorthogonal handles, such as bicyclononyne (BCN) for strain-promoted cycloadditions or isonitriles for [4+1] cycloadditions, can also be installed via the lysine side chain. mdpi.comnih.gov
A common application of side-chain functionalization is the attachment of reporter groups for detection, imaging, and quantification. The ε-amine of lysine is frequently used for this purpose due to its high accessibility and nucleophilicity. nih.govnih.gov
Fluorescent Labeling: Fluorophores are widely used to track peptides and proteins in cells and tissues. bioclone.net Amine-reactive derivatives of fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters, react efficiently with the ε-amino group of lysine under slightly basic conditions (pH 8-9) to form a stable amide bond. revvity.comjenabioscience.comthermofisher.com A wide variety of fluorescent labels, such as Fluorescein isothiocyanate (FITC), rhodamine, and cyanine (B1664457) dyes (e.g., Cy5), are available as NHS esters for this purpose. bioclone.netjenabioscience.comnih.gov This allows for the creation of fluorescently tagged peptides for use in fluorescence microscopy, flow cytometry, and other bio-imaging applications. biosyntan.de
Biotinylation: Biotin (B1667282) is another common reporter group that can be conjugated to the lysine side chain. The high-affinity interaction between biotin and streptavidin is exploited in numerous detection and purification assays. Similar to fluorescent dyes, amine-reactive biotin-NHS esters are used to attach biotin to the ε-amino group, enabling subsequent detection or capture using streptavidin-conjugated enzymes or beads. chemrxiv.org
| Reporter Group | Reactive Form | Conjugation Chemistry | Application |
| Fluorescein | FITC, Fluorescein-NHS ester bioclone.net | Isothiocyanate or NHS ester reaction with amine | Fluorescence Microscopy, Flow Cytometry |
| Rhodamine | Rhodamine-NHS ester bioclone.net | NHS ester reaction with amine | Fluorescence Imaging, FRET |
| Cyanine Dyes (e.g., Cy5) | Cy5-NHS ester jenabioscience.com | NHS ester reaction with amine | In vivo Imaging, Western Blotting |
| Biotin | Biotin-NHS ester chemrxiv.org | NHS ester reaction with amine | Immunoassays (ELISA), Affinity Purification |
This table outlines common reporter groups, their reactive forms for amine conjugation, the underlying chemistry, and their primary research applications.
Applications in Academic Research and Chemical Biology
Role as a Building Block in Peptide and Peptidomimetic Synthesis
N-α-Z-N-ε-Boc-L-lysine amide serves as a critical component in the synthesis of complex peptides and peptidomimetics. The differential stability of the Carbobenzyloxy (Z) and tert-Butoxycarbonyl (Boc) groups is the cornerstone of its utility, enabling chemists to selectively unmask one amino group while the other remains protected, thereby directing the course of peptide bond formation or side-chain modification.
| Property | Z (Carbobenzyloxy) Group | Boc (tert-Butoxycarbonyl) Group |
| Chemical Structure | C6H5CH2O(CO)- | (CH3)3CO(CO)- |
| Typical Cleavage Conditions | Catalytic hydrogenolysis (e.g., H2/Pd) | Moderate to strong acid (e.g., Trifluoroacetic acid, TFA) nbinno.comseplite.com |
| Stability | Stable to acids and bases | Stable to catalytic hydrogenation and bases seplite.com |
| Primary Use on this Building Block | Protection of the α-amino group | Protection of the ε-amino (side-chain) group nbinno.com |
In Solid-Phase Peptide Synthesis (SPPS), N-α-Z-N-ε-Boc-L-lysine amide is a valuable tool, particularly when complex structures involving lysine (B10760008) side-chain modifications are required. SPPS involves building a peptide chain sequentially while one end is attached to an insoluble polymer support. nih.gov The orthogonal nature of the Z and Boc groups allows for selective manipulation.
For instance, in a typical Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) synthesis strategy, the ε-amino group of lysine is commonly protected with a Boc group. nih.gov If a specific modification is needed on a lysine side chain mid-synthesis, a building block like N-α-Fmoc-N-ε-Boc-L-lysine would be used. The Fmoc group is removed to continue chain elongation, and at a later stage, the acid-labile Boc group can be selectively removed to allow for modification of the ε-amino group. While the Z-group is less common in standard Fmoc-SPPS due to the harsh cleavage conditions, the principle of orthogonal protection it offers is fundamental. In the alternative Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, a Boc group protects the α-amino group and is removed at each cycle with acid, while more stable benzyl-type groups (like Z) protect the side chains. seplite.comnih.gov
Illustrative SPPS Cycle Step for Lysine Modification:
| Step | Action | Reagents | Result |
|---|---|---|---|
| 1. Incorporation | Couple N-α-Fmoc-N-ε-Boc-L-lysine to the resin-bound peptide. | DIC/HOBt or similar coupling agents. | Lysine residue added to the chain. |
| 2. α-Amine Deprotection | Remove the Fmoc group from the α-amino position. | 20-40% piperidine (B6355638) in DMF. nih.gov | The α-amino group is free for the next coupling step. |
| 3. Chain Elongation | Continue adding other amino acids to the peptide chain. | Standard SPPS cycles. | Peptide chain is extended. |
| 4. Selective ε-Amine Deprotection | Once the chain is complete, selectively remove the Boc group from the lysine side chain. | Mild acidic conditions. nbinno.com | The ε-amino group is exposed for specific modification. |
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains essential for large-scale production and for synthesizing peptides that are difficult to produce on a solid support. libretexts.org In this context, N-α-Z-N-ε-Boc-L-lysine amide is an excellent starting material. The Z-group can be removed via hydrogenolysis to expose the α-amino group for coupling with an activated carboxyl group of another amino acid or peptide fragment. Conversely, the Boc group can be removed with acid to allow for modification or branching at the side chain. chemimpex.com This selective deprotection strategy is crucial for controlling the formation of peptide bonds and preventing unwanted side reactions in solution. libretexts.org
While the vast majority of peptide synthesis, particularly SPPS, proceeds in the C-terminus to N-terminus direction, alternative N-to-C terminal strategies exist. chemrxiv.org These methods often aim to mimic the biological process of protein synthesis in the ribosome. In such a strategy, a building block like N-α-Z-N-ε-Boc-L-lysine amide could be used where the α-amino group is initially protected. The synthesis would involve activating the C-terminus of the growing peptide chain and reacting it with the N-terminus of the incoming amino acid. nih.gov The orthogonal Z and Boc protecting groups would remain critical for preventing polymerization at the lysine side chain and for allowing subsequent modifications.
The ability to selectively deprotect the ε-amino group of the lysine side chain is a gateway to creating a vast array of modified and non-natural peptides. After incorporating the Z-Lys(Boc) residue into a peptide, the Boc group can be removed without affecting the Z-protected N-terminus or other acid-stable protecting groups. chemimpex.com This allows for the site-specific attachment of various moieties, including:
Glycosylation: Creating glycopeptides by attaching sugar molecules to the lysine side chain, which is crucial for studying protein-carbohydrate interactions. nih.gov
Lipidation: Attaching fatty acids to produce lipoproteins, which can enhance membrane association or improve the pharmacokinetic profile of a therapeutic peptide.
Fluorescent Labeling: Introducing fluorescent probes for use in bio-imaging and diagnostic assays.
Bioconjugation: Linking the peptide to other molecules such as drugs, antibodies, or polymers. chemimpex.com
Construction of Dendrimeric and Branched Architectures
Lysine is a fundamental building block for the synthesis of dendrimers and other branched macromolecules due to its two primary amino groups, which can serve as branching points. nih.govfrontiersin.org
L-lysine dendrons are tree-like molecules that branch out from a central point. nih.gov The synthesis of these structures relies heavily on orthogonally protected lysine derivatives. A compound like N-α-Z-N-ε-Boc-L-lysine provides the necessary chemical handles to control the stepwise growth of dendrimer generations.
A common divergent synthesis strategy begins with a core molecule.
First Generation (G1): The core is coupled with N-α-Z-N-ε-Boc-L-lysine after deprotection of its α-amino group (Z-group removal). This results in a core decorated with lysine residues, each having a Boc-protected ε-amino group.
Second Generation (G2): The Boc groups on the G1 surface are removed using acid, exposing the ε-amino groups. Each of these is then coupled with two more orthogonally protected lysine units (e.g., Boc-Lys(Boc)-OH), doubling the number of terminal groups. nih.govnih.gov
Higher Generations: This two-step cycle of deprotection and coupling is repeated to build subsequent generations (G3, G4, etc.), with the number of terminal groups increasing exponentially. nih.gov
This precise, stepwise approach allows for the creation of monodisperse dendrimers with a well-defined number of terminal groups and a specific molecular weight, which is critical for applications in drug delivery, gene therapy, and catalysis. nih.govnih.gov
Incorporation into Hyperbranched Polypeptides
Hyperbranched polypeptides are complex, three-dimensional macromolecules with a high density of functional groups. The synthesis of these structures often relies on monomers that allow for controlled branching. N-α-Z-N-ε-Boc-L-lysine amide serves as a key component in this process. The orthogonally protected amino groups are crucial for the stepwise synthesis of these polymers. nih.gov
The general strategy involves the polymerization of a protected lysine N-carboxyanhydride (NCA). nih.gov The ε-amino group, protected by the Boc group, can be selectively deprotected under mild acidic conditions. nbinno.com This exposes the primary amine, which can then act as an initiation site for the growth of a new polypeptide chain, leading to a branched structure. nih.govnih.gov This iterative process of deprotection and polymerization allows for the creation of highly branched poly(L-lysine) with controlled architecture. nih.gov The Z-group protecting the α-amino group can be removed under different conditions, typically through hydrogenolysis, providing further opportunities for specific modifications.
Development of Molecular Probes for Biochemical Studies
The versatility of N-α-Z-N-ε-Boc-L-lysine amide extends to its use in the creation of molecular probes designed to investigate biochemical processes.
Integration into Enzyme Substrates and Inhibitor Scaffolds
Lysine and its derivatives are frequently involved in enzyme recognition and catalysis. The modification of lysine side chains is a key strategy for developing enzyme substrates and inhibitors. nih.govru.nl While direct studies involving N-α-Z-N-ε-Boc-L-lysine amide are not prevalent, its core structure is highly relevant. For instance, synthetic peptides containing lysine mimics with amide bonds in their side chains have been used to probe the activity of histone lysine methyltransferases and acetyltransferases. nih.govru.nl These enzymes play a crucial role in gene regulation. nih.gov
The protected lysine building block can be incorporated into a peptide sequence. Subsequent selective deprotection of the ε-amino group allows for the attachment of various functional groups, such as fluorophores, quenchers, or other reporter molecules, to create specific enzyme substrates. Similarly, by modifying the side chain, it is possible to design potent and selective enzyme inhibitors. nih.gov
Design of Ligands for Protein-Ligand Interaction Research
The study of protein-ligand interactions is fundamental to understanding biological processes and for drug discovery. Lysine residues are often present on the surface of proteins and are key targets for bioconjugation due to their nucleophilic ε-amino group. nih.gov N-α-Z-N-ε-Boc-L-lysine amide can be used as a starting point for the synthesis of ligands designed to interact with specific proteins.
The protected nature of the compound allows for the stepwise construction of a ligand. For example, a pharmacophore can be built upon the lysine scaffold, and after selective deprotection of the ε-amino group, a linker or a tag can be introduced for detection or immobilization. The ability to control the chemistry at both the α- and ε-amino groups provides a high degree of flexibility in ligand design.
Contributions to Polymer and Material Science Research
In the realm of material science, N-α-Z-N-ε-Boc-L-lysine amide is a valuable monomer for the synthesis of advanced polymers with tailored properties.
Synthesis of Polypeptides with Defined Architectures
The synthesis of polypeptides with well-defined structures is a significant goal in polymer chemistry, as the architecture of the polymer dictates its properties and potential applications. nih.gov The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for producing such polypeptides. mdpi.comillinois.edu
The use of protected lysine NCAs, which can be derived from precursors like N-α-Z-N-ε-Boc-L-lysine, is central to this effort. nih.gov The orthogonal protecting groups enable the synthesis of block copolypeptides with precise sequences. nih.gov For example, one block of a polymer can be synthesized, followed by the selective deprotection of the lysine side chains and the initiation of a second, different polymer block, resulting in a well-defined block copolymer. nih.gov This control over the polymer architecture is essential for creating materials for applications such as drug delivery and tissue engineering. nih.gov
Exploration in Supramolecular Assembly Research
Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. L-lysine derivatives have been shown to act as low-molecular-weight gelators, forming supramolecular gels in both water and organic solvents. nih.gov These gels are held together by a network of fibers formed through interactions such as hydrogen bonding and van der Waals forces. nih.gov
The structure of N-α-Z-N-ε-Boc-L-lysine amide, with its potential for hydrogen bonding through the amide groups and the carbamate (B1207046) protecting groups, makes it an interesting candidate for supramolecular assembly studies. By modifying the protecting groups or other parts of the molecule, it is possible to tune the self-assembly behavior and the properties of the resulting supramolecular materials. nih.gov
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive insight into the molecular structure of N-α-Z-N-ε-Boc-L-lysine amide. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms and infer the compound's conformation.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of proton signals offer a detailed picture of the proton environment within the molecule. For N-α-Z-N-ε-Boc-L-lysine amide, characteristic signals are expected for the protons of the benzyloxycarbonyl (Z) group, the tert-butoxycarbonyl (Boc) group, the lysine (B10760008) backbone, and the terminal amide. The aromatic protons of the Z group typically appear in the downfield region (around 7.3 ppm), while the nine equivalent protons of the Boc group's tert-butyl moiety exhibit a characteristic singlet in the upfield region (around 1.4 ppm). The protons of the lysine side chain and backbone resonate at distinct chemical shifts, and their coupling patterns can be used to confirm the connectivity of the carbon skeleton. hmdb.cabmrb.io
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon framework. Each unique carbon atom in N-α-Z-N-ε-Boc-L-lysine amide gives rise to a distinct signal, allowing for the verification of the total number of carbon atoms and their chemical environments. Key signals include those for the carbonyl carbons of the Z, Boc, and amide groups, the aromatic carbons of the Z group, the quaternary and methyl carbons of the Boc group, and the aliphatic carbons of the lysine side chain. bmrb.io The specific chemical shifts of these carbons are indicative of their hybridization and neighboring atoms.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of the lysine side chain, while HSQC spectra correlate directly bonded protons and carbons, providing unambiguous assignment of ¹H and ¹³C signals. These advanced NMR methods are crucial for definitively confirming the structure and conformation of N-α-Z-N-ε-Boc-L-lysine amide. nih.gov
Interactive Data Table: Typical ¹H NMR Chemical Shifts for N-α-Z-N-ε-Boc-L-lysine amide
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Z group) | ~7.3 | Multiplet | 5H |
| CH₂ (Z group) | ~5.1 | Singlet | 2H |
| NH (α-amide) | Variable | Broad singlet | 1H |
| α-CH (Lysine) | ~4.2 | Multiplet | 1H |
| Side chain CH₂ (Lysine) | ~1.3 - 3.1 | Multiplets | 6H |
| NH (ε-carbamate) | Variable | Broad singlet | 1H |
| tert-Butyl (Boc group) | ~1.4 | Singlet | 9H |
| Terminal NH₂ | Variable | Broad singlet | 2H |
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for N-α-Z-N-ε-Boc-L-lysine amide
| Carbon(s) | Typical Chemical Shift (ppm) |
| Carbonyl (Amide) | ~175 |
| Carbonyl (Z group) | ~156 |
| Carbonyl (Boc group) | ~155 |
| Aromatic (Z group) | ~127-136 |
| CH₂ (Z group) | ~67 |
| Quaternary (Boc group) | ~79 |
| α-C (Lysine) | ~54 |
| Side chain C (Lysine) | ~22-40 |
| Methyl (Boc group) | ~28 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and confirming the elemental composition of N-α-Z-N-ε-Boc-L-lysine amide. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the gentle ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺. nih.gov The accurate mass measurement of this ion by high-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. nih.gov By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern of N-α-Z-N-ε-Boc-L-lysine amide is predictable and can be used to confirm the presence of the Z and Boc protecting groups, as well as the lysine amide core. Common fragmentation pathways include the loss of the Boc group (as isobutylene (B52900) or tert-butanol), the loss of the Z group, and cleavages along the lysine side chain and backbone. nih.govunl.ptrsc.org The analysis of these fragment ions provides a high degree of confidence in the structural assignment of the molecule. nih.gov
Interactive Data Table: Expected Fragment Ions in the Mass Spectrum of N-α-Z-N-ε-Boc-L-lysine amide
| Fragment Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 381.2 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group | 325.2 |
| [M+H - C₅H₉NO₂]⁺ | Loss of Boc group | 280.2 |
| [M+H - C₈H₇O₂]⁺ | Loss of benzyloxy group | 246.2 |
| [C₅H₁₁N₂O]⁺ | Lysine amide fragment | 115.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N-α-Z-N-ε-Boc-L-lysine amide. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. uniroma1.it
Key absorptions in the IR spectrum of N-α-Z-N-ε-Boc-L-lysine amide include:
N-H stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H bonds of the amide and carbamate (B1207046) groups. libretexts.org
C-H stretching: Absorptions around 3000-2850 cm⁻¹ from the aliphatic C-H bonds of the lysine side chain and the aromatic C-H bonds of the Z group. libretexts.org
C=O stretching: Strong, distinct bands in the region of 1750-1650 cm⁻¹ corresponding to the carbonyl groups of the Z-carbamate, Boc-carbamate, and the terminal amide. nih.govresearchgate.net The exact positions of these bands can provide information about the local chemical environment.
C-N stretching and N-H bending: Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the amide and carbamate functionalities. nih.gov
Aromatic C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring in the Z group.
The presence and positions of these characteristic absorption bands provide strong evidence for the successful synthesis and the presence of all the expected functional groups in N-α-Z-N-ε-Boc-L-lysine amide.
Interactive Data Table: Characteristic IR Absorption Bands for N-α-Z-N-ε-Boc-L-lysine amide
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide/Carbamate N-H | Stretching | 3400-3200 |
| Aliphatic/Aromatic C-H | Stretching | 3100-2850 |
| Carbonyl (Z-carbamate) | Stretching | ~1710 |
| Carbonyl (Boc-carbamate) | Stretching | ~1690 |
| Carbonyl (Amide) | Stretching | ~1650 |
| Aromatic C=C | Stretching | 1600-1450 |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for assessing the purity of N-α-Z-N-ε-Boc-L-lysine amide and for separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of N-α-Z-N-ε-Boc-L-lysine amide with high accuracy and precision. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, employing a nonpolar stationary phase (typically C18) and a polar mobile phase. mdpi.com
Method development for the HPLC analysis of N-α-Z-N-ε-Boc-L-lysine amide involves optimizing several parameters to achieve good separation and peak shape. researchgate.net These parameters include the choice of column, the composition of the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as trifluoroacetic acid or formic acid), the flow rate, and the detection wavelength (typically in the UV range, where the Z group provides a strong chromophore). chapman.eduresearchgate.net
A typical HPLC analysis will show a major peak corresponding to N-α-Z-N-ε-Boc-L-lysine amide, and the purity is calculated based on the relative area of this peak compared to the total area of all peaks in the chromatogram. For quantitative analysis, the method must be validated according to established guidelines, which includes assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification.
Interactive Data Table: Typical RP-HPLC Conditions for N-α-Z-N-ε-Boc-L-lysine amide Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is primarily used to monitor the progress of the synthesis of N-α-Z-N-ε-Boc-L-lysine amide. iastate.edu It allows for the qualitative assessment of the reaction mixture, helping to determine when the reaction is complete and to identify the presence of starting materials and products.
In TLC, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (usually silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (a solvent or mixture of solvents). The components of the mixture separate based on their differential partitioning between the stationary and mobile phases. sigmaaldrich.comnih.gov The separation is visualized under UV light (due to the UV-active Z group) or by staining with an appropriate reagent. d-nb.inforesearchgate.net
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. iastate.edu
Interactive Data Table: Example TLC System for N-α-Z-N-ε-Boc-L-lysine amide
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane (B109758):Methanol (95:5 v/v) |
| Visualization | UV light (254 nm) and/or Ninhydrin stain |
Chiral Analysis for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of the characterization of N-α-Z-N-ε-Boc-L-lysine amide, particularly in research and pharmaceutical applications where the stereochemistry of a molecule can significantly influence its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for resolving and quantifying enantiomers of protected amino acid derivatives, ensuring the stereochemical integrity of the desired L-enantiomer.
The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These specialized columns create a transient diastereomeric complex between the chiral selector of the CSP and the individual enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.
For N-protected amino acids, including derivatives of lysine, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and commercialized under trade names like CHIRALPAK®, are widely used. These phases often operate in normal-phase, polar organic, or reversed-phase modes, offering versatile platforms for method development. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often incorporated in small concentrations to improve peak shape and resolution by controlling the ionization state of the analyte and interacting with the stationary phase.
Another important class of CSPs for this purpose are the macrocyclic glycopeptides, such as teicoplanin-based phases. These are known for their multimodal capabilities, allowing for separations in reversed-phase, polar organic, and polar ionic modes. The mobile phases for these columns are often mixtures of water, acetonitrile, or methanol, with volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate, making them compatible with mass spectrometry (MS) detection.
While specific research findings detailing the chiral analysis of N-α-Z-N-ε-Boc-L-lysine amide are not extensively published, the methodologies applied to structurally similar N-protected lysine derivatives provide a strong basis for its enantiomeric purity assessment. The dual protection with both Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups necessitates careful optimization of the chromatographic conditions to achieve baseline resolution of the enantiomers.
Detailed research on related compounds, such as N-α-Fmoc-N-ε-Boc-L-lysine, has demonstrated the successful application of polysaccharide-based CSPs. These studies underscore the importance of screening different CSPs and mobile phase compositions to identify the optimal conditions for a given analyte. The selection of the organic modifier and its concentration in the mobile phase, in particular, has been shown to be a critical factor influencing enantioselectivity.
The following table summarizes typical HPLC conditions used for the chiral separation of N-protected lysine derivatives, which would serve as a starting point for developing a method for N-α-Z-N-ε-Boc-L-lysine amide.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Example |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 5 µm | Hexane/Ethanol/TFA (80:20:0.1 v/v/v) | 1.0 | UV at 265 nm | N-α-Fmoc-N-ε-Boc-lysine |
| Amylose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 5 µm | Acetonitrile/Water/TFA (60:40:0.1 v/v/v) | 1.0 | UV at 220 nm | N-α-Fmoc-N-ε-Boc-lysine |
| Teicoplanin macrocyclic glycopeptide | 250 x 4.6 mm, 5 µm | Methanol/Water (80:20 v/v) with 0.1% Ammonium Acetate | 0.5 | UV at 254 nm | N-α-Boc-L-lysine |
| Quinine-based zwitterionic | 150 x 2.1 mm, 3 µm | Acetonitrile/Methanol/Water (49.7:49.7:0.6 v/v/v) with 4.0mM Formic Acid and 2.5mM Diethylamine | 0.5 | UV at 254 nm | N-α-Boc-amino acids |
Theoretical and Computational Investigations
Molecular Modeling of Conformation and Dynamics
No specific studies on the conformational preferences, energy landscapes, or molecular dynamics simulations for N-α-Z-N-ε-Boc-L-lysine amide were found.
Quantum Chemical Calculations of Reactivity and Electronic Structure
There is a lack of published data regarding quantum chemical calculations, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, or reactivity indices specifically for N-α-Z-N-ε-Boc-L-lysine amide.
Simulation of Molecular Interactions and Self-Assembly
No research detailing the simulation of intermolecular forces, potential for hydrogen bonding, or self-assembly characteristics of N-α-Z-N-ε-Boc-L-lysine amide could be located.
To provide the requested content, peer-reviewed scientific studies focusing on the computational analysis of N-α-Z-N-ε-Boc-L-lysine amide would be required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
